2-(Oxetan-3-yl)ethane-1-thiol
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Overview
Description
2-(Oxetan-3-yl)ethane-1-thiol is an organic compound that features a four-membered oxetane ring attached to an ethane-1-thiol group The oxetane ring is a strained, four-membered cyclic ether, which imparts unique chemical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxetan-3-yl)ethane-1-thiol typically involves the formation of the oxetane ring followed by the introduction of the ethane-1-thiol group. One common method involves the cyclization of 2,2-bis(bromomethyl)propane-1,3-diol in the presence of sodium ethoxide to form 3-(bromomethyl)oxetan-3-yl methanol. This intermediate can then be treated with thiol reagents to introduce the ethane-1-thiol group .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and other advanced techniques may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Oxetan-3-yl)ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to ring-opening and formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to open the oxetane ring.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols.
Substitution: Various oxetane derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Oxetan-3-yl)ethane-1-thiol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Oxetan-3-yl)ethane-1-thiol is largely dependent on the specific application and the target moleculeThe thiol group can form disulfide bonds, which are important in protein structure and function .
Comparison with Similar Compounds
Similar Compounds
2-(Oxetan-3-yl)ethanol: Similar structure but with a hydroxyl group instead of a thiol group.
2-(Oxetan-3-yl)ethanamine: Contains an amine group instead of a thiol group.
3-(Bromomethyl)oxetane: Precursor in the synthesis of 2-(Oxetan-3-yl)ethane-1-thiol.
Uniqueness
The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C5H10OS |
---|---|
Molecular Weight |
118.20 g/mol |
IUPAC Name |
2-(oxetan-3-yl)ethanethiol |
InChI |
InChI=1S/C5H10OS/c7-2-1-5-3-6-4-5/h5,7H,1-4H2 |
InChI Key |
QOSRBEVYOKPBDF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)CCS |
Origin of Product |
United States |
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